molecular formula C6H5BrN2O4S B1526109 2-Bromo-5-nitrobenzenesulfonamide CAS No. 100707-40-2

2-Bromo-5-nitrobenzenesulfonamide

Cat. No. B1526109
CAS RN: 100707-40-2
M. Wt: 281.09 g/mol
InChI Key: QHNUANJNVBNJNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzenesulfonamide consists of a benzene ring substituted with a bromo group, a nitro group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Analytical Applications

2-Bromo-5-nitrobenzenesulfonamide has been utilized in various analytical applications. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been employed as an oxidizing titrant. This compound's synthesis, composition, and structure have been explored, highlighting its utility in direct titrations of various substances such as ascorbic acid and sulfite. These procedures are noted for their simplicity and rapidity, with errors within ± 0.5% (Gowda et al., 1983).

Synthesis and Chemical Transformations

Nitrobenzenesulfonamides, including derivatives like this compound, are used in the synthesis of secondary amines and as protective agents for amines. These compounds undergo smooth alkylation and can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama et al., 1995). Moreover, polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Biological and Medicinal Applications

In the realm of biology and medicine, derivatives of nitrobenzenesulfonamides, including this compound, have shown potential. For example, a Piloty's acid derivative, which includes a similar structure, demonstrated improved nitroxyl-releasing characteristics. This finding is particularly relevant in cardiovascular research, as nitroxyl has unique biological activities in this system (Aizawa et al., 2013).

Applications in Material Science

The chemical versatility of this compound extends to material science as well. Its derivatives have been used in the synthesis of novel materials with potential applications. For instance, the synthesis of novel amino acid carbohydrate hybrids via Mitsunobu glycosylation of nitrobenzenesulfonamides showcases the compound's utility in creating unique chemical structures (Turner et al., 2001).

Future Directions

The future directions for research on 2-Bromo-5-nitrobenzenesulfonamide could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields . As with all research chemicals, any future studies should be conducted following appropriate safety protocols.

properties

IUPAC Name

2-bromo-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNUANJNVBNJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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